molecular formula C11H21N3S B13627478 n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine

n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine

Cat. No.: B13627478
M. Wt: 227.37 g/mol
InChI Key: ZZTRSBUAHQWJON-UHFFFAOYSA-N
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Description

n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine is a tertiary amine featuring a thiazole ring substituted with an aminomethyl group at the 2-position and a propyl chain at the N-atom.

Properties

Molecular Formula

C11H21N3S

Molecular Weight

227.37 g/mol

IUPAC Name

N-[[2-(aminomethyl)-1,3-thiazol-4-yl]methyl]-N-propylpropan-1-amine

InChI

InChI=1S/C11H21N3S/c1-3-5-14(6-4-2)8-10-9-15-11(7-12)13-10/h9H,3-8,12H2,1-2H3

InChI Key

ZZTRSBUAHQWJON-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1=CSC(=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine One common method involves the cyclization of a thioamide with an α-haloketone to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield primary or secondary amines .

Scientific Research Applications

n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in developing new drugs for treating bacterial and fungal infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in alkyl chain length, substituent groups on the thiazole ring, and heterocyclic core modifications. Below is a detailed comparison supported by molecular data and synthesis methods:

Thiazole-Based Tertiary Amines

Compound 1 : n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine (CAS 1249644-70-9)
  • Molecular Formula : C₁₁H₂₁N₃S
  • Molar Mass : 227.37 g/mol
  • Substituents: Ethyl and 2-methylpropyl groups on the N-atom; aminomethyl group on the thiazole ring.
  • Key Differences : Shorter ethyl chain and branched 2-methylpropyl group reduce steric bulk compared to the target compound’s linear propyl chain. This may enhance solubility but reduce lipophilicity .
Compound 2 : 2-Isopropyl-4-(methylaminomethyl)thiazole (CAS 67914-86-7)
  • Molecular Formula : C₈H₁₅N₂S
  • Molar Mass : 171.28 g/mol
  • Substituents : Isopropyl group at the 2-position; methylamine at the 4-position.
  • Key Differences: The absence of a secondary amine-linked alkyl chain and the presence of a methylamine group instead of aminomethyl may limit hydrogen-bonding interactions.
Target Compound : n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine
  • Molecular Formula : C₁₂H₂₄N₃S (inferred from structural analogs)
  • Molar Mass : ~242.40 g/mol
  • Substituents: Propyl chain on the N-atom; aminomethyl group on the thiazole ring.

Heterocyclic Variants

Compound 3 : 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine
  • Core Structure : 1,3,4-Thiadiazole instead of thiazole.
  • Synthesis : Involves POCl₃-mediated cyclization of 4-phenyl butyric acid and N-phenylthiosemicarbazide at 90°C .
  • Key Differences : Replacement of thiazole with thiadiazole introduces an additional nitrogen atom, altering electronic properties (e.g., increased electron deficiency). The 2-chlorophenyl group may enhance halogen bonding but reduce solubility.

Structural Impact on Properties

  • Lipophilicity : The target compound’s propyl chain likely increases logP compared to ethyl or methyl analogs, favoring hydrophobic interactions.
  • Hydrogen Bonding: The aminomethyl group on the thiazole ring provides hydrogen-bond donor/acceptor capacity, distinguishing it from methylamine-substituted analogs like Compound 2 .

Tabulated Comparison of Key Compounds

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Method (If Available)
Target Compound N/A C₁₂H₂₄N₃S ~242.40 Propyl, thiazole-4-yl-aminomethyl Not reported (discontinued)
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine 1249644-70-9 C₁₁H₂₁N₃S 227.37 Ethyl, 2-methylpropyl Not detailed
2-Isopropyl-4-(methylaminomethyl)thiazole 67914-86-7 C₈H₁₅N₂S 171.28 Isopropyl, methylaminomethyl TBAF, acetonitrile, reflux
5-(3-Phenylpropyl)-1,3,4-thiadiazole-2-amine N/A C₁₅H₁₄ClN₃S ~303.80 3-Phenylpropyl, 2-chlorophenyl POCl₃, reflux

Research Implications and Gaps

  • Bioactivity Potential: The thiazole core in the target compound suggests possible antimicrobial or kinase-inhibitory activity, but empirical studies are lacking.
  • Synthetic Optimization : Discontinuation by suppliers may reflect challenges in scalability or purity. Copper-catalyzed methods () or POCl₃-mediated cyclization () could be explored for improved yields .

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